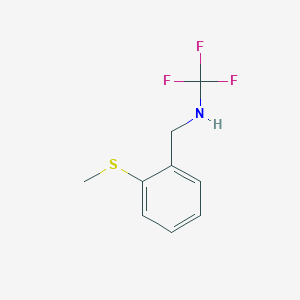
1,1,1-trifluoro-N-(2-(methylthio)benzyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-N-(2-(methylthio)benzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a benzylamine structure
准备方法
The synthesis of 1,1,1-trifluoro-N-(2-(methylthio)benzyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylthio)benzylamine with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
1,1,1-Trifluoro-N-(2-(methylthio)benzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1,1,1-Trifluoro-N-(2-(methylthio)benzyl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1,1-trifluoro-N-(2-(methylthio)benzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methylthio group can modulate its chemical reactivity. The pathways involved in the compound’s effects depend on the specific biological or chemical context in which it is used.
相似化合物的比较
1,1,1-Trifluoro-N-(2-(methylthio)benzyl)methanamine can be compared with similar compounds, such as:
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine: This compound has a similar structure but with the methylthio group in a different position on the benzyl ring.
1,1,1-Trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine: This compound contains an additional methyl group on the nitrogen atom, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall chemical behavior.
属性
分子式 |
C9H10F3NS |
|---|---|
分子量 |
221.24 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-[(2-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-8-5-3-2-4-7(8)6-13-9(10,11)12/h2-5,13H,6H2,1H3 |
InChI 键 |
AMMBZPBXYIIYQO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1CNC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















